N-(4-BROMOPHENYL)-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE
CAS No.: 1251702-86-9
Cat. No.: VC4676298
Molecular Formula: C20H19BrN4OS
Molecular Weight: 443.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251702-86-9 |
|---|---|
| Molecular Formula | C20H19BrN4OS |
| Molecular Weight | 443.36 |
| IUPAC Name | [4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C20H19BrN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
| Standard InChI Key | AIQXEBNBBWRKFM-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCSCC4 |
Introduction
N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound belonging to the class of naphthyridine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activity, particularly in drug design and development. The structure features a naphthyridine core substituted with a bromophenyl group and a thiomorpholine moiety, which may contribute to its pharmacological properties.
Synthesis Methods
The synthesis of N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multicomponent reactions such as the Ugi four-component reaction. This method allows for the simultaneous combination of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form complex amides efficiently.
Biological Activities and Potential Applications
1,8-Naphthyridine derivatives, including N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine, have been found to exhibit a broad spectrum of biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Additionally, they have potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression .
Biological Activities Table
| Activity | Description |
|---|---|
| Antimicrobial | Effective against various microorganisms |
| Antiviral | Shows efficacy against viral infections |
| Anticancer | Exhibits potential in cancer treatment |
| Anti-inflammatory | Reduces inflammation in biological systems |
| Analgesic | Provides pain relief |
| Neurological Disorders | Potential applications in Alzheimer's, multiple sclerosis, and depression |
Mechanism of Action
The mechanism of action for compounds like N-(4-Bromophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves interaction with biological targets such as enzymes or receptors. Research indicates that similar naphthyridine derivatives may inhibit specific enzymes involved in disease processes, such as acetylcholinesterase inhibitors.
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